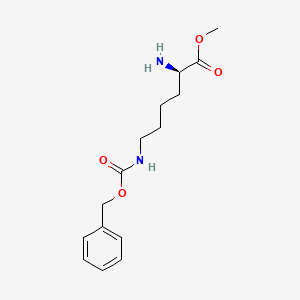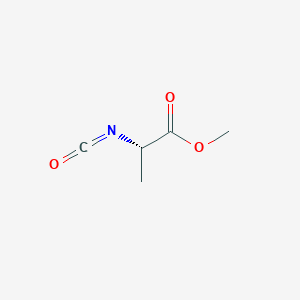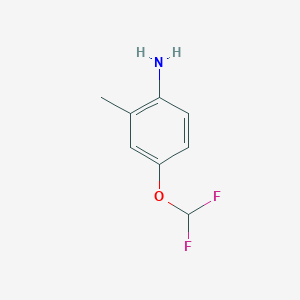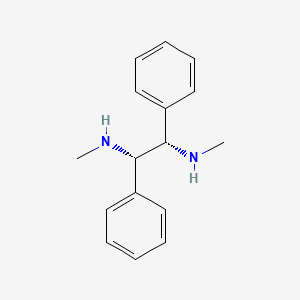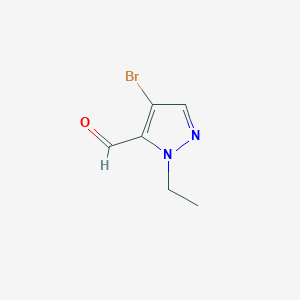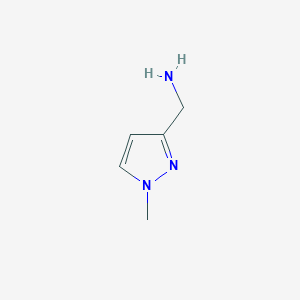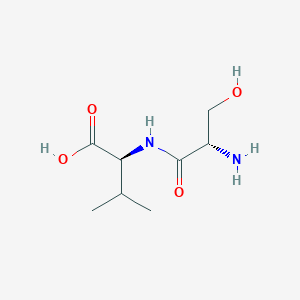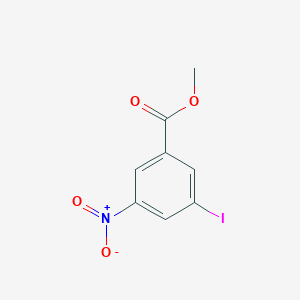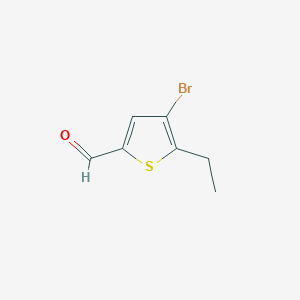
5-(Pyrrolidin-1-ylsulfonyl)indoline
Overview
Description
5-(Pyrrolidin-1-ylsulfonyl)indoline, also known as 5-PSI, is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for scientists in the fields of biochemistry, physiology, and pharmacology. 5-PSI is a versatile compound that has been used to study a variety of biological processes and can be used to manipulate cellular pathways.
Scientific Research Applications
Synthesis and Derivatives
- A study by Novotortsev et al. (2021) discusses the synthesis of selenium-containing dispiro indolinones, which show cytotoxic activity against cancer cells. These compounds are synthesized using a method that involves 1,3-dipolar cycloaddition of azomethine ylides, with 5-(Pyrrolidin-1-ylsulfonyl)indoline being a key component in the process. This synthesis approach could be significant in the development of new cancer therapeutics (Novotortsev et al., 2021).
Anticancer Potential
- The research by Sundar et al. (2011) emphasizes the significance of spiro-indole-pyrrolidine derivatives, which include this compound derivatives. These compounds have been found to exhibit antimicrobial and antitumor properties and serve as inhibitors of human NK1 receptors. This suggests a potential therapeutic application in cancer treatment and microbial infections (Sundar et al., 2011).
Neuropharmacological Activities
- A study by Nirogi et al. (2011) presents the synthesis of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives, including this compound derivatives, which have shown promising binding affinity to 5-HT6 receptors. These compounds could be significant in the development of treatments for neurological disorders, highlighting the neuropharmacological potential of this compound derivatives (Nirogi et al., 2011).
Antidiabetic Applications
- In the research by Teja et al. (2020), the synthesis of spiro-[indoline-3,3′-pyrrolizin/pyrrolidin]-2-ones, which are derivatives of this compound, was explored for potential antidiabetic applications. These compounds were synthesized via a Cu–TEMPO catalyzed dehydrogenation process, indicating their potential as antidiabetic agents (Teja et al., 2020).
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,14-7-1-2-8-14)11-3-4-12-10(9-11)5-6-13-12/h3-4,9,13H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDYMOFKGXULNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427712 | |
| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57267103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874594-03-3 | |
| Record name | 2,3-Dihydro-5-(1-pyrrolidinylsulfonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


